![molecular formula C21H18ClNO4S2 B4059460 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4059460.png)
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H18ClNO4S2 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is 447.0365781 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
The derivatives of 5-substituted-2,4-thiazolidinedione, like the one , have shown a broad spectrum of biological activities. New derivatives have been synthesized and their structures confirmed using various analytical techniques, including single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).
Antimicrobial and Anticancer Properties
Thiazolidinone derivatives demonstrate significant antimicrobial and anticancer properties. Specific derivatives have been prepared and tested for these activities, showcasing their potential in pharmaceutical applications (Sherif et al., 2013).
Inhibitory Activity Against Leukemia Cell Lines
A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, related to the compound , have been designed and synthesized. These compounds have been studied against various leukemia cell lines, showing significant inhibitory activity and presenting a promising group of compounds with anticancer properties (Subtelna et al., 2020).
Antimicrobial Activity of Derivatives
Rhodanine-based derivatives, closely related to the compound , have been synthesized and evaluated as potential antimicrobial agents against various bacteria, mycobacteria, and fungi. These derivatives have shown significant activity, particularly against mycobacteria and Gram-positive bacteria (Krátký et al., 2017).
Conductivity and Thermal Properties
5-Benzylidenerhodanine derivatives, including compounds similar to the one , have been synthesized and their conductivity and thermal properties investigated. These studies provide insights into the potential use of these compounds in material science applications (Kaya et al., 2020).
Synthesis and Characterization of New Derivatives
New series of derivatives, including S-alkylated and Mannich bases carrying a 2-thioxoimidazolidin-4-one moiety, have been synthesized and characterized. These studies contribute to understanding the chemical properties and potential applications of such compounds (Khalifa et al., 2015).
properties
IUPAC Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S2/c1-4-5-13-8-12(9-17(27-3)19(13)24)10-18-20(25)23(21(28)29-18)14-6-7-16(26-2)15(22)11-14/h4,6-11,24H,1,5H2,2-3H3/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKKKLPZYJXGV-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)CC=C)SC2=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)CC=C)/SC2=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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